5-(Bromomethyl)-2-furaldehyde
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as acetylation, bromination, and deacetylation . For instance, 5-bromo-2-methoxyphenol is synthesized by taking o-methoxyphenol as the raw materials, performing acetylation protection on the phenolic hydroxyl by use of acetic anhydride, and then performing bromination by use of bromine under the catalysis of iron powder, and finally performing deacetylation .Scientific Research Applications
Method of Preparation
A significant application of 5-(Bromomethyl)-2-furaldehyde is in its preparation process. A novel method has been developed for preparing 5-hydroxymethyl-2-furaldehyde, a related compound, from mono-, oligo-, and poly-saccharides using immonium or ammonium salts. This process has direct implications for the eventual industrial application of 5-(Bromomethyl)-2-furaldehyde, as it allows for a one-pot dehydration-halogenation sequence to produce 5-bromomethyl-2-furaldehyde (Fayet & Gelas, 1983).
Chemical Analysis and Characterization
5-(Hydroxymethyl)-2-furaldehyde, closely related to 5-(Bromomethyl)-2-furaldehyde, has been extensively characterized using spectroscopic analytical techniques and quantum chemical calculations. This research provides insights into the molecular structure and properties of compounds in this chemical family, which is crucial for their scientific applications (Rajkumar et al., 2020).
Catalysis and Chemical Reactions
One of the applications of compounds related to 5-(Bromomethyl)-2-furaldehyde is in the field of catalysis. For instance, 5-Hydroxymethyl-2-furaldehyde (HMF) has been used in the hydrogenation process to produce bis(hydroxymethyl)furans, which are important intermediates in various chemical syntheses (Han et al., 2016).
Biomass Conversion and Biofuels
There's significant research on converting biomass into valuable chemicals, where 5-(Hydroxymethyl)-2-furaldehyde plays a key role. It's been used to produce prepolymers and antiviral precursors, demonstrating its potential in renewable resources and pharmaceutical applications (Casanova et al., 2010).
Analytical Techniques
The analytical separation and determination of compounds like 5-(Hydroxymethyl)-2-furaldehyde in various matrices are crucial for understanding the behavior and applications of 5-(Bromomethyl)-2-furaldehyde. Techniques like micellar electrokinetic capillary chromatography have been employed for this purpose (Corradini & Corradini, 1992).
properties
IUPAC Name |
5-(bromomethyl)furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYHSCTYDCMXPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192381 | |
Record name | 5-(Bromomethyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-furaldehyde | |
CAS RN |
39131-44-7 | |
Record name | 5-(Bromomethyl)-2-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39131-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Bromomethyl)-2-furaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039131447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Bromomethyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(bromomethyl)-2-furaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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